molecular formula C6H7N5S B8581663 [5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine

[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine

Cat. No.: B8581663
M. Wt: 181.22 g/mol
InChI Key: OBTUFSQYZUKGGU-UHFFFAOYSA-N
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Description

[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine is a heterocyclic compound that features both pyrazole and thiadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine can be achieved through a multi-step process involving the reaction of nitrile imines with Erlenmeyer thioazlactones. This method involves a domino double 1,3-dipolar cycloaddition reaction, followed by the elimination of carbon monoxide and phenylmethanthiol from the initially formed cycloadducts .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combined pyrazole and thiadiazole moieties, which confer unique chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine

InChI

InChI=1S/C6H7N5S/c7-3-5-10-11-6(12-5)4-1-2-8-9-4/h1-2H,3,7H2,(H,8,9)

InChI Key

OBTUFSQYZUKGGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C2=NN=C(S2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 3 mL methanol solution of 2-(azidomethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole (50 mg, 0.24 mmol) was added Tin (II) chloride, anhydrous (82 mg. 0.43 mmol) and the resulting yellow solution was stirred at rt overnight. The reaction mixture was concentrated and purified by HPLC (acetonitrile-water-ammonium hydroxide eluent) to give the title compound (37 mg).
Name
2-(azidomethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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